

# Section 1: Compound Identification and Physicochemical Properties

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## Compound of Interest

Compound Name: 2-Bromopropane-1,1,1,2-d4

CAS No.: 1219799-22-0

Cat. No.: B572842

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**2-Bromopropane-1,1,1,2-d4** is a valuable tool in synthetic chemistry and mechanistic studies. Its primary distinction from its non-deuterated counterpart, 2-bromopropane, is the substitution of four hydrogen atoms with deuterium isotopes. This isotopic labeling provides a subtle but significant alteration in mass, which is instrumental in various analytical techniques without fundamentally changing the compound's chemical reactivity in most scenarios.

The CAS number for **2-Bromopropane-1,1,1,2-d4** is 1219799-22-0.<sup>[1]</sup>

## Core Physicochemical Data

The experimental data for the deuterated compound is not as widely published as for its non-deuterated analog. However, the properties can be reliably extrapolated. The primary differences will be observed in properties directly influenced by mass, such as molecular weight and density.

Property	Value (2-Bromopropane)	Expected Value (2-Bromopropane-1,1,1,2-d4)	Source
CAS Number	75-26-3	1219799-22-0	[1][2]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> Br	C <sub>3</sub> H <sub>3</sub> D <sub>4</sub> Br	[1]
Molecular Weight	122.99 g/mol	Approx. 127.02 g/mol	[2]
Appearance	Colorless liquid	Colorless liquid	[2]
Boiling Point	59-60 °C	Slightly higher than 59-60 °C	[3][4]
Melting Point	-89.0 °C	Similar to -89.0 °C	[3][4]
Density	1.31 g/mL at 20 °C	Slightly higher than 1.31 g/mL	[3][4]
Solubility in Water	3.18 - 3.2 g/L at 20 °C	Similar to the non-deuterated form	[2][3]
Solubility (Organic)	Miscible with alcohol, ether, chloroform, benzene	Miscible with alcohol, ether, chloroform, benzene	[3][4]

Expert Insight: The increase in boiling point for the deuterated analog, though slight, is a direct consequence of the increased molecular mass leading to stronger van der Waals forces. While often marginal, this difference can be sufficient to allow for separation from the non-deuterated form via fractional distillation if required.

## Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and isotopic purity of **2-Bromopropane-1,1,1,2-d4**. The deuteration pattern leads to distinct and predictable changes in its NMR and Mass Spectra compared to standard 2-bromopropane.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides the clearest confirmation of deuteration. The spectrum of standard 2-bromopropane shows a septet for the C2-proton and a doublet for the six C1/C3 protons. For **2-Bromopropane-1,1,1,2-d4**, the septet corresponding to the C2-proton will be absent. The spectrum will be dominated by a singlet corresponding to the remaining three protons of the non-deuterated methyl group. The exact chemical shift will be very similar to the non-deuterated analog.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum of 2-bromopropane shows two distinct signals: one for the two equivalent methyl carbons (approx. 28.5 ppm) and one for the methine carbon bearing the bromine (approx. 45.4 ppm).[5] For the deuterated analog, the C1 and C2 carbons will couple to deuterium. This results in complex multiplets for these signals (due to C-D coupling) and a significant reduction in their intensity in proton-decoupled spectra. The C3 methyl carbon will appear as a sharp singlet.
- $^2\text{H}$  NMR (Deuterium NMR): This technique can be used to confirm the positions of deuteration. The spectrum would show two resonance signals corresponding to the deuterium atoms at the C1 and C2 positions.

## Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in a nearly 1:1 ratio.[6] This results in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment.

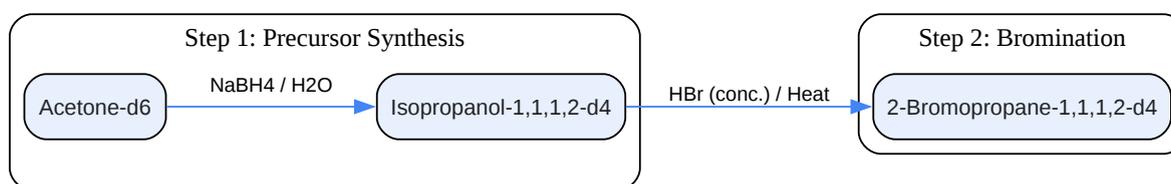
- Molecular Ion Peak: For standard 2-bromopropane, the molecular ion peaks appear at m/z 122 and 124.[6][7] For **2-Bromopropane-1,1,1,2-d4**, these peaks will be shifted by +4 mass units, appearing at m/z 126 and 128. The observation of this pair of peaks with the correct mass shift and isotopic ratio is strong evidence for the successful synthesis of the target molecule.
- Fragmentation Pattern: Key fragments for 2-bromopropane include the loss of bromine to give the isopropyl cation at m/z 43.[4] For the deuterated analog, the corresponding fragment would be  $[\text{C}_3\text{H}_3\text{D}_4]^+$ , appearing at m/z 47.

## Section 3: Synthesis and Purification

The synthesis of **2-Bromopropane-1,1,1,2-d4** typically involves the bromination of a corresponding deuterated alcohol precursor. The choice of starting material is paramount to achieving the desired deuteration pattern.

## Proposed Synthetic Pathway

The most logical precursor is Isopropanol-1,1,1,2-d4. This can be synthesized through methods such as the reduction of deuterated acetone (Acetone-d6) with a hydride source like sodium borohydride. The subsequent bromination follows the well-established reaction of an alcohol with hydrobromic acid.<sup>[2][3]</sup>



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Caption: Proposed two-step synthesis of **2-Bromopropane-1,1,1,2-d4**.

## Experimental Protocol: Synthesis via Bromination

This protocol describes the conversion of Isopropanol-1,1,1,2-d4 to the target compound.

- **Reagent Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Isopropanol-1,1,1,2-d4 (1.0 eq) with concentrated hydrobromic acid (48%, 2.0 eq).
  - **Causality:** Using an excess of HBr drives the equilibrium towards the formation of the alkyl bromide via an SN2 or SN1-type mechanism, ensuring a high conversion of the starting alcohol.
- **Reaction:** Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.
- Workup & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add an equal volume of cold water. The crude 2-bromopropane-d<sub>4</sub> will form a lower organic layer.
  - Causality: The addition of water helps to remove the excess HBr and other water-soluble impurities.
- Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).
  - Causality: Neutralization is crucial to prevent degradation of the product during distillation. The brine wash facilitates a cleaner separation of the organic and aqueous layers.
- Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent.
  - Causality: Removing all traces of water is essential before distillation to obtain a pure product and prevent co-distillation (azeotrope formation).
- Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 60-62 °C.
  - Causality: Distillation is an effective method for separating the volatile alkyl bromide product from any unreacted alcohol (higher boiling point) and non-volatile impurities.
- Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry as described in Section 2.

## Section 4: Key Applications in Research and Development

Deuterated compounds like **2-Bromopropane-1,1,1,2-d<sub>4</sub>** are not typically used as direct therapeutic agents but serve as indispensable tools in the drug development pipeline.

- **Internal Standards for Mass Spectrometry:** In pharmacokinetic (PK) and bioanalytical studies, a deuterated version of the analyte is the ideal internal standard. It co-elutes with the non-labeled compound during chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for precise quantification of a drug or metabolite in complex biological matrices like plasma or urine.
- **Mechanistic Studies (Kinetic Isotope Effect):** The C-D bond is stronger than the C-H bond. If the C-H bond at the 2-position is broken in the rate-determining step of a reaction, substituting it with deuterium will slow the reaction down. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of 2-bromopropane and **2-Bromopropane-1,1,1,2-d4**, researchers can determine the involvement of the C2-H bond in the transition state.
- **Metabolic Fate and Pathway Elucidation:** When developing new drugs, it is crucial to understand how they are metabolized by the body. Administering a deuterated version of a drug or a related compound allows researchers to trace its metabolic fate. The unique mass signature of the deuterium-labeled fragments in metabolites can be easily identified by LC-MS/MS, helping to map out metabolic pathways.

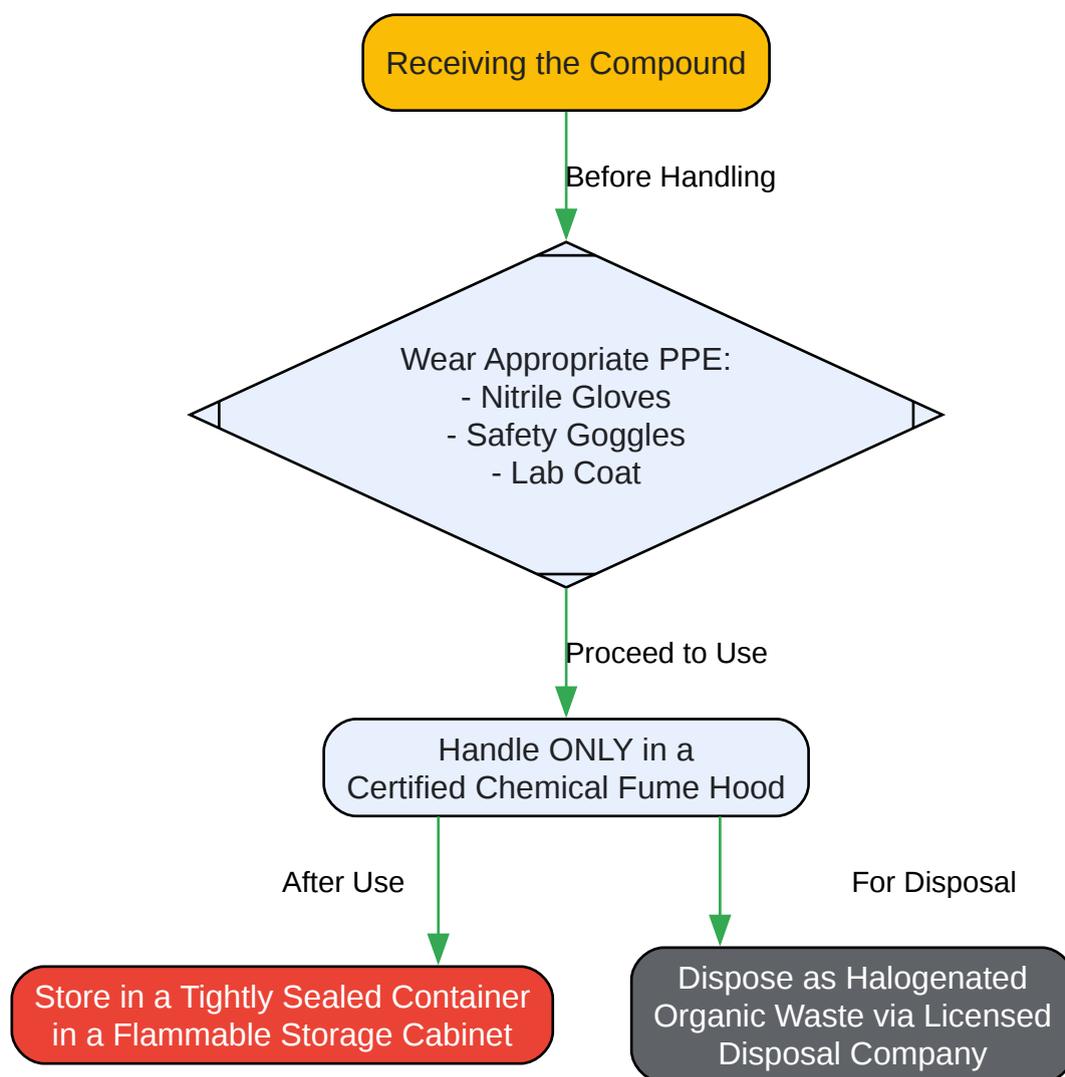
## Section 5: Handling, Safety, and Disposal

The safety profile of **2-Bromopropane-1,1,1,2-d4** is assumed to be identical to that of 2-bromopropane. 2-Bromopropane is a highly flammable liquid and is associated with reproductive and hematopoietic toxicity.[4][8] Strict adherence to safety protocols is mandatory.

GHS Hazard Statements:

- H225: Highly flammable liquid and vapor.[9]
- H360: May damage fertility or the unborn child.[9]
- H373: May cause damage to organs through prolonged or repeated exposure.[9]

## Safe Handling and Storage Protocol



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Caption: Standard workflow for the safe handling and storage of **2-Bromopropane-1,1,1,2-d4**.

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof electrical equipment.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for halogenated organic waste.[9] Do not pour down the drain.

## References

- Vertex AI Search. 2-BROMOPROPANE.
- Wikipedia. 2-Bromopropane. Retrieved February 9, 2026, from [\[Link\]](#)
- Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-bromopropane. Retrieved February 9, 2026, from [\[Link\]](#)
- Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-bromopropane. Retrieved February 9, 2026, from [\[Link\]](#)
- PubChem. 2-Bromopropane. Retrieved February 9, 2026, from [\[Link\]](#)
- Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of 2-bromopropane. Retrieved February 9, 2026, from [\[Link\]](#)
- Occupational Safety and Health Administration (OSHA). 2-BROMOPROPANE. Retrieved February 9, 2026, from [\[Link\]](#)

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## Sources

- 1. Page loading... [\[guidechem.com\]](#)
- 2. 2-Bromopropane - Wikipedia [\[en.wikipedia.org\]](#)
- 3. atamankimya.com [\[atamankimya.com\]](#)
- 4. 2-Bromopropane | C<sub>3</sub>H<sub>7</sub>Br | CID 6358 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)

- [5. C<sub>3</sub>H<sub>7</sub>Br CH<sub>3</sub>CHBrCH<sub>3</sub> C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [6. C<sub>3</sub>H<sub>7</sub>Br CH<sub>3</sub>CHBrCH<sub>3</sub> mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [7. C<sub>3</sub>H<sub>7</sub>Br CH<sub>3</sub>CH<sub>2</sub>CH<sub>2</sub>Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [8. 2-BROMOPROPANE | Occupational Safety and Health Administration \[osha.gov\]](#)
- [9. chemicalbook.com \[chemicalbook.com\]](#)
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